molecular formula C9H13Cl2FN2 B8097691 (R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B8097691
M. Wt: 239.11 g/mol
InChI Key: BEOGBHLIZSMRJT-YCBDHFTFSA-N
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Description

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a fluorine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the use of palladium-catalyzed cross-coupling reactions or other transition metal-catalyzed processes .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the pyridine ring .

Scientific Research Applications

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the specific combination of the fluorine atom and the pyrrolidine ring attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5-fluoro-2-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOGBHLIZSMRJT-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=NC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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